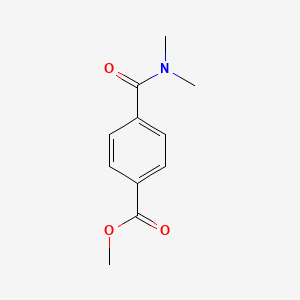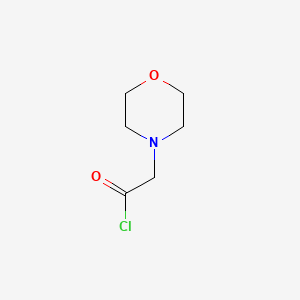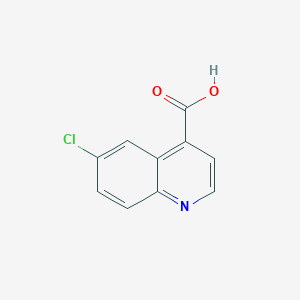
6-Chloroquinoline-4-carboxylic acid
Descripción general
Descripción
6-Chloroquinoline-4-carboxylic acid is a derivative of quinoline, which is a heterocyclic compound with a bicyclic structure containing a benzene ring fused with a pyridine ring . It has received considerable attention as a core template in drug design due to its broad spectrum of bioactivity .
Synthesis Analysis
Quinoline-4-carboxylic acid derivatives, including 6-Chloroquinoline-4-carboxylic acid, have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data . A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized via expeditious synthetic approaches .Molecular Structure Analysis
The molecular structure of 6-Chloroquinoline-4-carboxylic acid is characterized by the presence of a benzene ring fused with a pyridine ring, with a chlorine atom at the 6th position and a carboxylic acid group at the 4th position .Chemical Reactions Analysis
Quinoline and its derivatives, including 6-Chloroquinoline-4-carboxylic acid, are involved in various chemical reactions. For example, quinoline-4-carboxylic acids have been synthesized in water using isatin and enaminone in the presence of an aqueous solution of KOH or NaOH, followed by acidification using dilute HCl .Aplicaciones Científicas De Investigación
-
Medicinal Chemistry and Drug Design
- Quinoline and its derivatives have received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Quinoline and its derivatives are available as drugs, with the outstanding ones being anti-malarial (chloroquine 2, quinine 3, primaquine 4, etc.), antibacterial (fluoroquinolones such as ciprofloxacin 5), anticancer (topotecan 6 and camptothecin 7), local anesthetic (dibucaine 8) and anti-tubercular (bedaquiline 9) drugs .
- The methods of application or experimental procedures involve the synthesis of numerous derivatives of the bioactive quinolines via expeditious synthetic approaches .
- The results or outcomes obtained from the in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
-
Development of Alkaline Phosphatase Inhibitors
- A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases .
- The methods of application or experimental procedures involve the synthesis of quinoline-4-carboxylic acid derivatives .
- Among the tested compounds, 3j was identified as a potent inhibitor of human tissue-nonspecific alkaline phosphatase (h-TNAP) with an IC 50 value of 22 ± 1 nM, whereas, 3e emerged as a lead candidate against human intestinal alkaline phosphatase (h-IAP) and human placental alkaline phosphatase (h-PLAP) with IC 50 values of 34 ± 10 and 82 ± 10 nM, respectively .
- Antimalarial Compounds
- A series of novel 2-aryl/heteroarylethyl-6-chloroquinoline-4-carboxylate derivatives were obtained by using quinoline-4-carboxylic acid derivatives .
- These compounds were produced by a simple one-pot synthesis of Pfitzinger reaction of isatin with Arylketones as intermediates which were finally esterified with ethanol in the presence of concentrated sulfuric acid to get the expected ethyl-6-chloro-2-(furan-2-yl)quinoline-4-carboxylates .
- The aim of this research was to develop a lead antimalarial compounds .
-
Antibacterial and Antioxidant Activities
- A new series of [2,3’-biquinoline]-4-carboxylic acid derivatives were designed, synthesized, and evaluated for their antibacterial and antioxidant activities .
- The aim of this project was to develop new effective chemotropic agents to tackle the problem of infections caused by multidrug-resistant (MDR) germs .
-
Organic Chemistry and Drug Discovery
- Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- It plays a major role in the field of medicinal chemistry .
- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
Direcciones Futuras
Quinoline and its derivatives, including 6-Chloroquinoline-4-carboxylic acid, have shown tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The medicinal potential of quinoline and its functionalized derivatives may open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
Propiedades
IUPAC Name |
6-chloroquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYMLJGLNAOPNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424398 | |
| Record name | 6-chloroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroquinoline-4-carboxylic acid | |
CAS RN |
62482-29-5 | |
| Record name | 6-Chloro-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62482-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



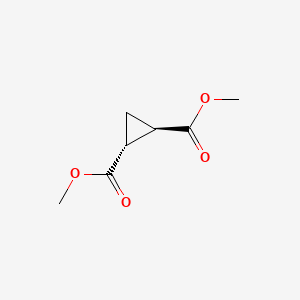
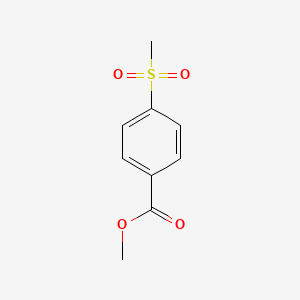

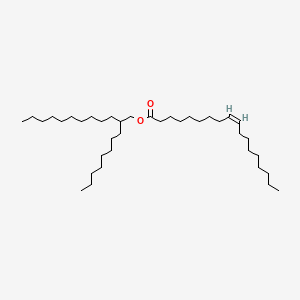

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)
![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)



